![molecular formula C12H24N2O3 B7633950 3-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1,1-dimethylurea](/img/structure/B7633950.png)
3-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1,1-dimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1,1-dimethylurea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK.
Mechanism of Action
TAK-659 is a selective inhibitor of the protein kinase BTK, which plays a crucial role in B-cell receptor signaling. By inhibiting BTK, TAK-659 can block the activation of downstream signaling pathways that are involved in cell proliferation and survival. This mechanism of action makes TAK-659 a potential therapeutic agent for B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. In cancer, TAK-659 has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies. In autoimmune disorders, TAK-659 has been shown to reduce inflammation and improve disease symptoms.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 for lab experiments is its selectivity for BTK, which allows for more targeted studies. However, TAK-659 also has limitations, including its potential toxicity and the need for further studies to determine optimal dosing and administration.
Future Directions
There are several future directions for TAK-659 research, including clinical trials to evaluate its safety and efficacy in treating B-cell malignancies and autoimmune disorders. Additionally, further studies are needed to determine the optimal dosing and administration of TAK-659 and to identify potential biomarkers that can predict response to treatment. Overall, TAK-659 has significant potential as a therapeutic agent for various diseases, and further research is needed to fully understand its potential.
Synthesis Methods
The synthesis of TAK-659 involves several steps, including the reaction of 3-ethoxy-2,2-dimethylcyclobutanone with hydroxylamine hydrochloride to form 3-ethoxy-1-hydroxy-2,2-dimethylcyclobutanone oxime. This intermediate is then reacted with methyl isocyanate to form 3-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1,1-dimethylurea.
Scientific Research Applications
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In cancer, TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies. It has also been studied for its potential use in treating autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus.
properties
IUPAC Name |
3-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1,1-dimethylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-6-17-9-7-12(16,11(9,2)3)8-13-10(15)14(4)5/h9,16H,6-8H2,1-5H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGGVZFLFYGRKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1(C)C)(CNC(=O)N(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1,1-dimethylurea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.